Cerium(III) carbonate

Description

Properties

CAS No. |

72520-94-6 |

|---|---|

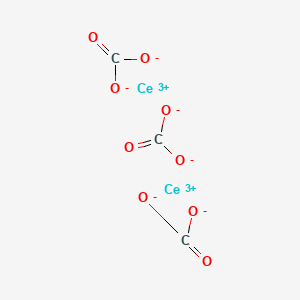

Molecular Formula |

C3H10Ce2O14 |

Molecular Weight |

550.34 g/mol |

IUPAC Name |

cerium(3+);tricarbonate;pentahydrate |

InChI |

InChI=1S/3CH2O3.2Ce.5H2O/c3*2-1(3)4;;;;;;;/h3*(H2,2,3,4);;;5*1H2/q;;;2*+3;;;;;/p-6 |

InChI Key |

DXRAHMKCEOKMDT-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[Ce+3].[Ce+3] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[Ce+3].[Ce+3] |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Conditions

The homogeneous precipitation method developed by researchers employs CDI and imidazole in acetone at room temperature. CDI decomposes in the presence of water to release carbon dioxide (CO₂), which reacts with cerium(III) ions to form carbonate species. Imidazole acts as a weak base, modulating the pH to facilitate Ce₂(CO₃)₃ nucleation. The decomposition rate of CDI is controlled by adjusting water content, enabling precise tuning of particle size and morphology.

Morphological Control Through Parameter Variation

By varying CDI, imidazole, and water concentrations, researchers achieved diverse Ce₂(CO₃)₃ morphologies:

-

Nanoplates (180–500 nm) : Formed with 4 mmol CDI and no added imidazole.

-

Flying saucers (1–2 μm) : Produced using 1 mmol CDI and 2–6 mmol imidazole.

-

Macaron-shaped microparticles (13 μm) : Synthesized with 1 mmol CDI, 6 mmol imidazole, and 1.3 mL water.

The crystalline phase also shifts from cerium oxycarbonate hydrate (Ce₂(CO₃)₂O·H₂O) to cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O) as CDI concentration increases.

Direct Synthesis of Cerium Oxide Nanoparticles

Reducing CDI to 0.5 mmol and shortening the mixing time to 1 hour yielded 130 nm spherical CeO₂ nanoparticles (CeONPs) without calcination. These nanoparticles exhibited superior reactive oxygen species (ROS) scavenging activity due to their high Ce³⁺ content and small crystallite size (3.1 nm).

Aqueous Precipitation with Capping Ligands

Patent-Based Synthesis for Nanoscale Dispersions

A patented method produces aqueous dispersions of Ce₂(CO₃)₃ nanoparticles (5–50 nm) using:

Role of Capping Agents

Capping ligands prevent aggregation by steric and electrostatic stabilization. For example, polyacrylic acid (PAA) adsorbs onto nanoparticle surfaces, reducing interfacial energy and maintaining colloidal stability. This method achieves a polydispersity index (PDI) below 0.2, critical for biomedical applications.

Supported Cluster Synthesis on TiO₂ Nanoparticles

Deposition of Uniform Ce₂(CO₃)₃ Clusters

Researchers deposited 2.5 ± 0.4 nm Ce₂(CO₃)₃ clusters onto TiO₂ nanoparticles using a dissolution–precipitation approach. Cerium(III) nitrate and ammonium carbonate were reacted in the presence of TiO₂, followed by centrifugation and drying. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) confirmed uniform cluster distribution.

Catalytic and Photoprotective Applications

The TiO₂-supported clusters exhibited pH-dependent ROS scavenging activity, peaking at pH 7.7 ± 0.7. This behavior arises from a tandem catalytic mechanism: Ce₂(CO₃)₃ acts as a superoxide dismutase (SOD) mimic, while TiO₂ functions as a catalase mimic.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: Cerium(III) carbonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to cerium(IV) oxide (CeO₂) when heated in the presence of oxygen.

Reduction: this compound can be reduced to cerium(III) oxide (Ce₂O₃) under specific conditions.

Substitution: this compound can react with acids to form cerium(III) salts and carbon dioxide gas.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Dilute mineral acids such as hydrochloric acid or sulfuric acid.

Major Products Formed:

Oxidation: Cerium(IV) oxide (CeO₂) and carbon dioxide (CO₂).

Reduction: Cerium(III) oxide (Ce₂O₃).

Substitution: Cerium(III) salts (e.g., cerium(III) chloride) and carbon dioxide (CO₂).

Scientific Research Applications

Cerium(III) carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cerium(III) carbonate is primarily related to its ability to release cerium ions (Ce³⁺) in solution. These ions can interact with various molecular targets and pathways, including:

Oxidative Stress: Cerium ions can scavenge reactive oxygen species, reducing oxidative stress in biological systems.

Catalysis: Cerium ions can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.

Antimicrobial Activity: Cerium ions can disrupt microbial cell membranes and inhibit cellular respiration, leading to antimicrobial effects.

Comparison with Similar Compounds

Data Tables

Table 2: Catalytic Performance in Photodegradation

| Catalyst System | Degradation Rate Constant (min⁻¹) | Efficiency Relative to Ce₂(CO₃)₃ |

|---|---|---|

| Ce₂(CO₃)₃ (unsupported) | 11 × 10⁻³ | 1.0× |

| TiO₂-supported Ce₂(CO₃)₃ | 3.8 × 10⁻³ | 0.35× |

| Ce(OH)CO₃-Pd nanocomposite | 22 × 10⁻³ | 2.0× |

Research Findings and Mechanistic Insights

- Photocatalysis : Ce₂(CO₃)₃’s photocatalytic efficiency is inversely proportional to its concentration in solution, with optimal performance achieved at lower loadings (0.15 mg) due to reduced mass-transfer limitations .

- Thermal Behavior: Upon calcination, Ce₂(CO₃)₃ decomposes to CeO₂ at ~400°C, whereas Ce(OH)CO₃ transforms into CeO₂ with retained nanostructural integrity, enabling recyclability in catalytic cycles .

- Redox Activity: The Ce³⁺/Ce⁴⁺ transition in Ce₂(CO₃)₃ facilitates electron transfer in ROS degradation, a property absent in non-redox-active carbonates like La₂(CO₃)₃ .

Biological Activity

Cerium(III) carbonate, with the chemical formula , is a compound of cerium that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound, particularly focusing on its applications in biomedical fields.

This compound is typically synthesized through various methods, including homogeneous precipitation and thermal decomposition. The synthesis can involve mixing cerium salts with carbonate sources under controlled conditions to yield the desired carbonate form. For instance, one method involves dissolving cerium nitrate in water and adding ammonium bicarbonate, resulting in the precipitation of this compound .

Key Chemical Properties:

- Solubility: this compound is substantially insoluble in water, which affects its biological interactions .

- Thermal Stability: Upon heating, this compound undergoes decomposition, releasing carbon dioxide and transforming into cerium oxide (CeO₂) at elevated temperatures (around 300°C) .

Biological Activity

The biological activity of this compound is primarily attributed to its conversion to cerium oxide nanoparticles (CeO₂ NPs), which have demonstrated various beneficial effects in biological systems.

Antioxidant Properties

Cerium oxide nanoparticles exhibit significant antioxidant properties due to their ability to scavenge reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress in cells, which can lead to inflammation and other pathological conditions. Research indicates that CeO₂ NPs can enhance cell viability under oxidative stress by reducing ROS levels .

Antimicrobial Activity

This compound and its derived nanoparticles have shown promising antimicrobial properties. Studies have demonstrated that CeO₂ NPs can inhibit the growth of various pathogens, including Porphyromonas gingivalis and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell membranes and interference with cellular respiration processes .

Study on Antimicrobial Properties

A recent study investigated the antimicrobial effects of CeO₂ nanoparticles synthesized from this compound against anaerobic pathogens. The findings revealed significant inhibition of bacterial growth, suggesting potential applications in treating infections related to periodontal disease .

In Vitro Biocompatibility

Research assessing the biocompatibility of CeO₂ NPs with human periodontal ligament cells (hPDLCs) showed that these nanoparticles promote cell proliferation and osteogenic differentiation. Measurements of alkaline phosphatase (ALP) activity indicated enhanced osteogenic potential when hPDLCs were treated with CeO₂ NPs under inflammatory conditions .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the common synthesis methods for Cerium(III) carbonate, and how do reaction conditions influence its phase purity?

this compound is typically synthesized via precipitation using cerium salts (e.g., Ce(NO₃)₃) and carbonate sources (e.g., NH₄HCO₃ or NaHCO₃/Na₂CO₃ mixtures). Key factors include pH control and temperature. For instance, high pH (~10–11) favors the formation of Ce₂(CO₃)₃·8H₂O, while lower pH (~6–8) yields CeOHCO₃ phases . Additives like ethylene glycol reduce particle size and improve dispersion . Phase purity can be confirmed via XRD and FT-IR analysis .

Q. How can the morphology of this compound crystals be controlled during synthesis?

Template-assisted methods using surfactants (e.g., SDS or SDBS) enable morphology tuning. For example, hexagonal lamellar structures form via liquid-phase precipitation with ammonium bicarbonate and surfactant templates . Molecular dynamics simulations reveal that PVP adsorption on specific crystal planes (e.g., (002)) promotes anisotropic growth into flower-like aggregates . Adjusting the NaHCO₃/Na₂CO₃ ratio or adding diethylene glycol further refines particle size and uniformity .

Q. What characterization techniques are critical for analyzing this compound materials?

Essential techniques include:

- XRD : Identifies phase composition (e.g., distinguishing Ce₂(CO₃)₃ from CeOHCO₃) .

- FT-IR : Confirms carbonate ligand bonding and hydration states .

- HAADF-STEM : Visualizes nanoscale Ce(III) carbonate clusters (~2.5 nm) on supports like TiO₂ .

- ICP-AES : Quantifies cerium content in mixed-metal systems (e.g., Mg–Ce carbonates) .

Advanced Research Questions

Q. How does pH influence the catalytic activity of TiO₂-supported Ce(III) carbonate clusters in reactive oxygen species (ROS) degradation?

Ce(III) carbonate/TiO₂ composites exhibit a U-shaped pH dependence for ROS degradation, with optimal activity at pH 7.7. Below pH 6.0, reduced efficiency is attributed to kinetic limitations rather than catalyst dissolution, as confirmed by HAADF-STEM stability tests . This contrasts with bulk Ce(III) carbonates, which remain active at pH 6.0, highlighting the role of nanoscale cluster-support interactions .

Q. What strategies resolve contradictions in reported phase compositions of this compound under similar synthesis conditions?

Discrepancies arise from subtle variations in pH, ionic strength, and precursor mixing rates. For example, CeOHCO₃ formation at lower pH versus Ce₂(CO₃)₃·8H₂O at higher pH requires rigorous in situ pH monitoring . Computational modeling (e.g., density functional theory) can predict phase stability under specific conditions, aiding experimental design .

Q. How do Ce(III) carbonate-based catalysts perform in CO₂ utilization reactions, such as dimethyl carbonate (DMC) synthesis?

Ce(III) carbonate-derived catalysts (e.g., CeO₂ from calcined Ce₂(CO₃)₃) show high activity in DMC production via CO₂ and methanol transesterification. The sol-gel method produces Ca–Ce mixed oxides with enhanced surface area and basic sites, critical for CO₂ activation . Catalyst performance correlates with Ce³⁺/Ce⁴⁺ ratios, measurable via XPS .

Q. What computational methods elucidate the growth mechanisms of this compound crystals?

Molecular dynamics (MD) simulations reveal surfactant-template interactions. For instance, PVP preferentially adsorbs on Ce₂(CO₃)₃ (002) crystal planes, guiding flower-like agglomeration . Density functional theory (DFT) calculates binding energies between cerium species and functional groups (e.g., sulfonate), explaining morphological control .

Methodological Considerations

Q. How to mitigate cerium leaching in supported Ce(III) carbonate catalysts during aqueous-phase reactions?

Leaching is minimized by:

- Precursor Design : Using mixed Mg–Ce carbonates, where MgCO₃ dissolution leaves stable Ce(III) clusters on TiO₂ .

- Surface Passivation : Calcination at 400°C converts surface carbonates to CeO₂, enhancing stability .

- pH Optimization : Operating above pH 6.0 prevents acidic dissolution of Ce(III) carbonate .

Q. What are the challenges in synthesizing phase-pure Ce(III) carbonate for reproducible research outcomes?

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.